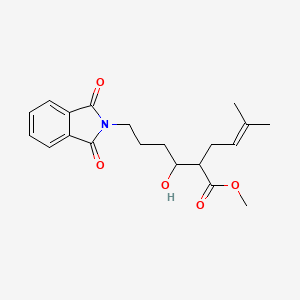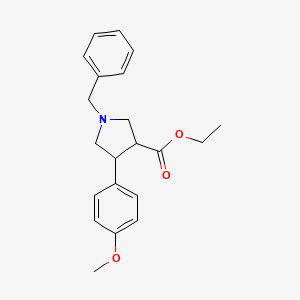
Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-苄基-4-(4-甲氧基苯基)吡咯烷-3-羧酸乙酯是一种复杂的有机化合物,属于吡咯烷衍生物类。该化合物以其独特的结构为特征,包括苄基、甲氧基苯基和乙酯官能团。由于其有趣的化学性质和潜在的生物活性,它经常用于各种科学研究应用中。
准备方法
合成路线和反应条件
1-苄基-4-(4-甲氧基苯基)吡咯烷-3-羧酸乙酯的合成通常涉及多步有机反应。一种常见的方法包括使4-甲氧基苯甲醛与苄胺反应形成亚胺中间体。然后在酸性条件下用乙酰乙酸乙酯对该中间体进行环化,得到所需的吡咯烷衍生物。
工业生产方法
在工业环境中,该化合物的生产可能涉及优化反应条件以最大限度地提高收率和纯度。这可能包括使用催化剂、控制温度和压力条件,以及重结晶或色谱等纯化技术。
化学反应分析
反应类型
1-苄基-4-(4-甲氧基苯基)吡咯烷-3-羧酸乙酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将酯基转化为醇。
取代: 苄基和甲氧基苯基可以参与亲电芳香取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用锂铝氢化物 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 溴 (Br₂) 或硝酸 (HNO₃) 等试剂可以促进亲电芳香取代反应。
主要生成产物
氧化: 形成酮或羧酸。
还原: 形成醇。
取代: 形成卤代或硝化衍生物。
科学研究应用
1-苄基-4-(4-甲氧基苯基)吡咯烷-3-羧酸乙酯在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 研究其潜在的治疗效果,以及作为药物开发的先导化合物。
工业: 用于开发新材料和化学工艺。
作用机理
1-苄基-4-(4-甲氧基苯基)吡咯烷-3-羧酸乙酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,改变其活性并导致各种生物学效应。例如,它可能抑制参与代谢途径的某些酶,从而发挥其治疗作用。
作用机制
The mechanism of action of Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
相似化合物的比较
1-苄基-4-(4-甲氧基苯基)吡咯烷-3-羧酸乙酯可以与其他吡咯烷衍生物进行比较,例如:
1-苄基-4-苯基吡咯烷-3-羧酸乙酯: 缺乏甲氧基,这可能会影响其生物活性。
1-苄基-4-(4-羟基苯基)吡咯烷-3-羧酸乙酯: 含有羟基而不是甲氧基,可能改变其反应性和相互作用。
1-苄基-4-(4-氟苯基)吡咯烷-3-羧酸乙酯: 氟原子的存在可以显着改变其化学性质和生物学效应。
属性
IUPAC Name |
ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-3-25-21(23)20-15-22(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(24-2)12-10-17/h4-12,19-20H,3,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFKHKNELUJBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=C(C=C2)OC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307023.png)
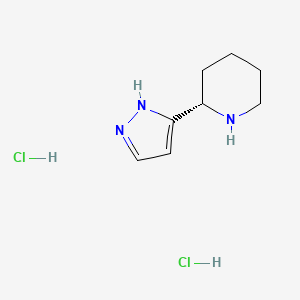
![2-(7'-methoxy-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12307036.png)
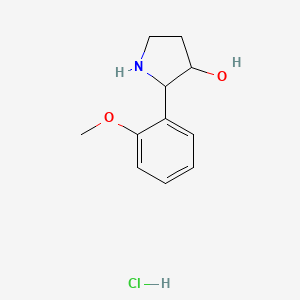

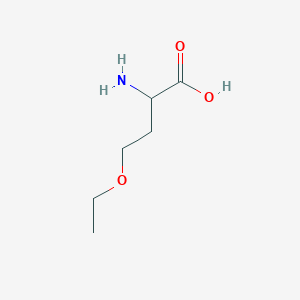
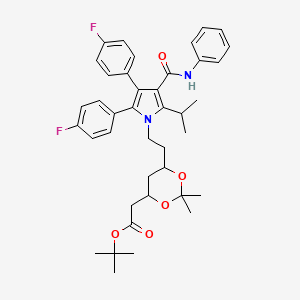
![2-[4-Hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12307064.png)
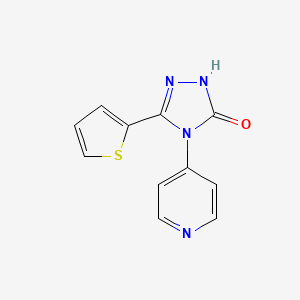
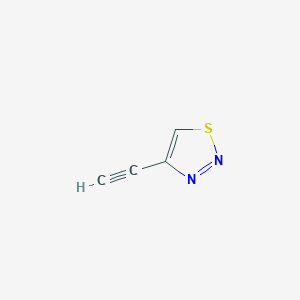
![N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B12307088.png)
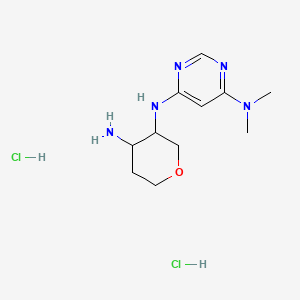
![3-(3,5-dihydroxyphenyl)-1-[hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol](/img/structure/B12307102.png)
